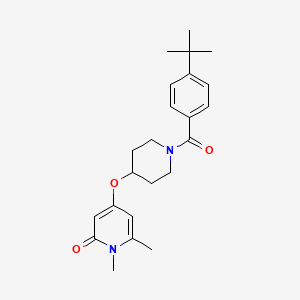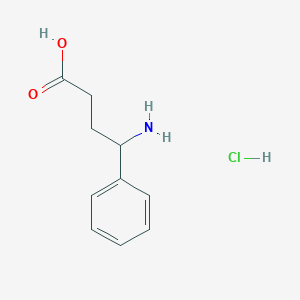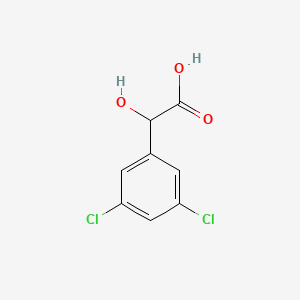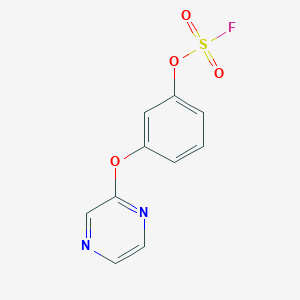![molecular formula C23H15ClFN3OS B2721848 2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 536712-32-0](/img/structure/B2721848.png)
2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidoindole ring, a sulfanyl group, and two phenyl rings, one of which is fluorinated and the other is chlorinated .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step processes involving reactions such as esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidoindole core, with a sulfanyl group linking one phenyl ring and the pyrimidoindole core, and a direct bond between the other phenyl ring and the pyrimidoindole core .Scientific Research Applications
Transparent Aromatic Polyimides with High Refractive Index
Polyimides synthesized from thiophenyl-substituted benzidines, including structures related to the compound , have been researched for their optical properties. These materials exhibit high refractive indices and small birefringences, alongside good thermomechanical stabilities. They find applications in the fields of optics and electronics, where materials with specific light transmission and thermal properties are required (Tapaswi et al., 2015).
Crystal Structure of Pyrimidine Fungicides
The crystal structure analysis of pyrimidine fungicides, which share a core similarity with the compound of interest, has provided valuable insights into the intermolecular interactions that contribute to their stability and reactivity. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can lead to the development of more effective fungicides (Kang et al., 2015).
Iridium(III) Complexes with Sulfanyl-functionalized Ligands
Research on green-emitting iridium(III) complexes, which include sulfanyl- or sulfone-functionalized ligands, demonstrates the potential of these compounds in the development of photoluminescent materials. Such materials are of interest for applications in light-emitting devices (LEDs) and sensors, showcasing the broad applicability of sulfur-containing aromatic compounds in material science (Constable et al., 2014).
Antifolate Inhibitors of Thymidylate Synthase
The synthesis and evaluation of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as inhibitors of thymidylate synthase (TS) highlight the importance of such compounds in the development of antitumor and antibacterial agents. This area of research is indicative of the potential therapeutic applications of pyrimidine derivatives in treating cancer and bacterial infections (Gangjee et al., 1996).
Synthesis and Structural Characterization of Thiazoles
The synthesis and structural characterization of thiazole derivatives, which relate to the methodology used in researching compounds with complex structures such as the one , are crucial for understanding the chemical behavior and potential applications of these compounds in medicinal chemistry and material science (Kariuki et al., 2021).
Future Directions
Given the wide range of biological activities exhibited by indole derivatives , there is significant potential for further exploration and development of compounds like “2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one”. Future research could focus on synthesizing this compound and testing its biological activity.
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3OS/c24-15-7-5-14(6-8-15)13-30-23-27-20-18-3-1-2-4-19(18)26-21(20)22(29)28(23)17-11-9-16(25)10-12-17/h1-12,26H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYJWUXXKFUXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,4-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2721772.png)

![3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid](/img/structure/B2721774.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2721775.png)

![1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/no-structure.png)

![1-(4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2721781.png)

![(E)-ethyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2721785.png)
![N-(2-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2721787.png)